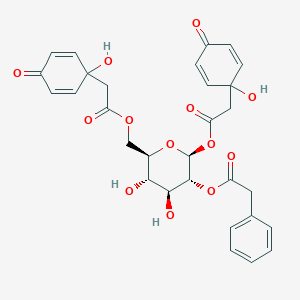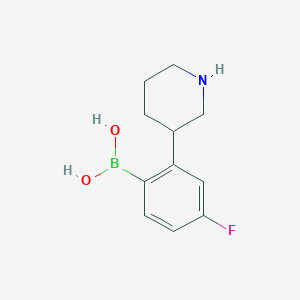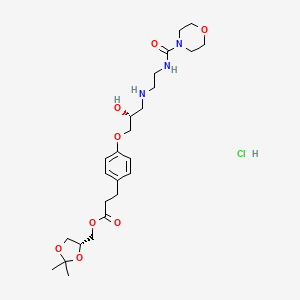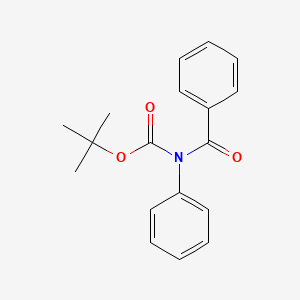
tert-Butyl benzoyl(phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl benzoyl(phenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. This compound is often used in the synthesis of peptides and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl benzoyl(phenyl)carbamate typically involves the reaction of tert-butyl carbamate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
tert-Butyl carbamate+Benzoyl chloride→tert-Butyl benzoyl(phenyl)carbamate+HCl
The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl benzoyl(phenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoyl(phenyl)carbamate and tert-butanol.
Substitution: The benzoyl group can be substituted with other acyl groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Benzoyl(phenyl)carbamate and tert-butanol.
Substitution: Various acyl-substituted carbamates.
Oxidation: N-oxides.
Reduction: Amines.
Applications De Recherche Scientifique
tert-Butyl benzoyl(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl benzoyl(phenyl)carbamate involves the formation of stable carbamate linkages with amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The benzoyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- Benzoyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl benzoyl(phenyl)carbamate is unique due to its combination of steric hindrance from the tert-butyl group and the reactivity of the benzoyl group. This makes it a versatile protecting group in organic synthesis, offering stability and selective deprotection under mild conditions.
Propriétés
Numéro CAS |
101137-69-3 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
tert-butyl N-benzoyl-N-phenylcarbamate |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)22-17(21)19(15-12-8-5-9-13-15)16(20)14-10-6-4-7-11-14/h4-13H,1-3H3 |
Clé InChI |
VVXMEWKQSYPWEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


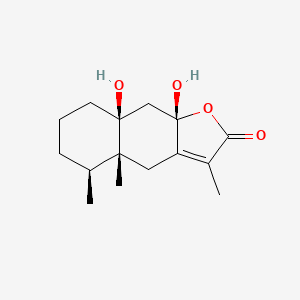
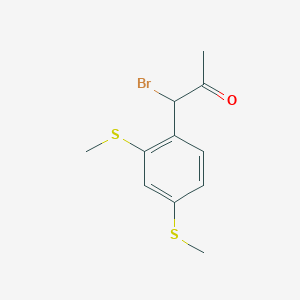
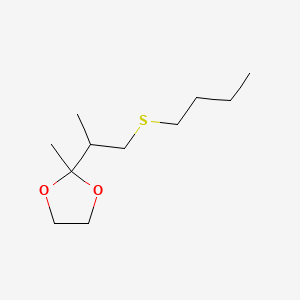

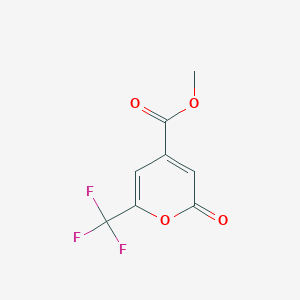

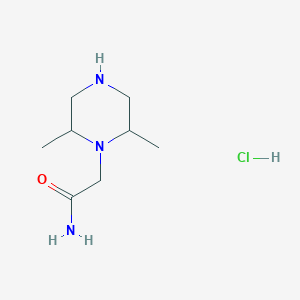
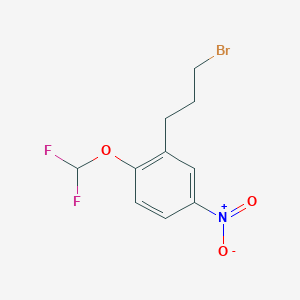
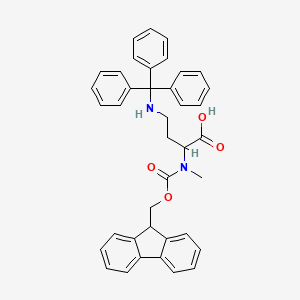
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)
